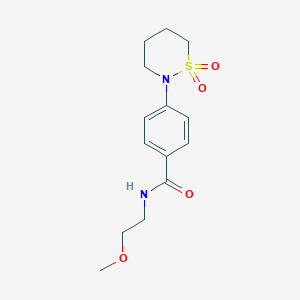

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide is a synthetic benzamide derivative featuring a 1,2-thiazinane-1,1-dioxide (thiazinane sulfone) moiety attached to the para position of the benzamide core. The N-substituent is a 2-methoxyethyl group, which introduces hydrophilic character to the molecule.

The compound’s molecular formula is inferred as C₁₄H₂₀N₂O₄S (molecular weight: 312.4 g/mol), derived from the benzamide core (C₇H₅NO), the thiazinane sulfone substituent (C₄H₈NSO₂), and the 2-methoxyethyl group (C₃H₇O). Its synthesis likely involves ring-opening alkylation or coupling reactions similar to those described for related thiazinane derivatives .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-11-21(16,18)19/h4-7H,2-3,8-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKZTKWRNUQRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazinan Ring: This could involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

Oxidation: The thiazinan ring is then oxidized to introduce the dioxido groups.

Benzamide Formation: The final step involves the coupling of the oxidized thiazinan ring with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

Reduction: Reduction reactions could be used to modify the dioxido groups, impacting the compound’s reactivity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving sulfur and nitrogen.

Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide would depend on its interaction with biological targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to the lipophilic 4-trifluoromethylphenyl group in . This difference may influence solubility and membrane permeability. LMM5 contains a sulfamoyl group and an oxadiazole ring, which are absent in the target compound.

Molecular Weight :

Key Observations :

- The target compound likely shares synthesis steps with other thiazinane sulfones, such as ring-opening of bicyclic intermediates (e.g., compound 31 in ) followed by alkylation with 2-methoxyethylamine.

- In contrast, sulfamoyl benzamides like LMM5 require multistep coupling reactions involving sulfonamide intermediates .

Key Observations :

- The target compound ’s thiazinane sulfone group may confer unique electronic properties (e.g., sulfone’s electron-withdrawing effect) that influence binding to biological targets.

- Imidazole-substituted benzamides demonstrate that N-substituents play a critical role in activity, suggesting the target compound’s 2-methoxyethyl group could modulate potency or selectivity.

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide is a complex organic molecule characterized by its thiazinane ring structure, dioxido group, and methoxyethyl substitution. This unique configuration suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Features

The molecular formula of the compound is , with a molecular weight of approximately 444.6 g/mol. The structural features include:

- Thiazinane Ring : A six-membered ring containing sulfur and nitrogen, which is often associated with diverse biological activities.

- Dioxido Group : Enhances reactivity and may contribute to biological interactions.

- Methoxyethyl Group : Potentially increases lipophilicity, affecting the compound's bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiazinane and indole moieties typically exhibit significant biological activities. The following table summarizes relevant findings related to the biological activity of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-pyrrolidin-2-yloxy)acetamide | Thiazinane and pyrrolidine | Antimicrobial |

| 5-Methoxyindole | Indole derivative | Anticancer |

| Thiazolidine derivatives | Similar thiazolidine structure | Anti-inflammatory |

The unique combination of thiazinane and indole structures in This compound may enhance its biological activity compared to simpler analogs.

The specific mechanisms through which this compound exerts its biological effects remain under investigation. However, preliminary studies suggest potential interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, modulating cellular responses such as proliferation and apoptosis.

Further biological assays are necessary to elucidate the specific mechanisms of action and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives similar to This compound :

- Antifungal Activity :

- Larvicidal Activity :

- Toxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.